molecular formula C12H11N3O B1406036 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile CAS No. 1424857-15-7

4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile

Cat. No.: B1406036
CAS No.: 1424857-15-7
M. Wt: 213.23 g/mol
InChI Key: MSTCSFRUALCHAL-UHFFFAOYSA-N
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Description

4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile is an organic compound that features a pyrazole ring substituted with dimethyl groups and an oxybenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile typically involves the reaction of 1,3-dimethyl-5-hydroxypyrazole with 4-cyanophenol under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the nitrile group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the nitrile group.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a nitrile group. This combination of features makes it particularly useful in the design of molecules with specific biological activities and properties .

Properties

IUPAC Name

4-(2,5-dimethylpyrazol-3-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-7-12(15(2)14-9)16-11-5-3-10(8-13)4-6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTCSFRUALCHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)OC2=CC=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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